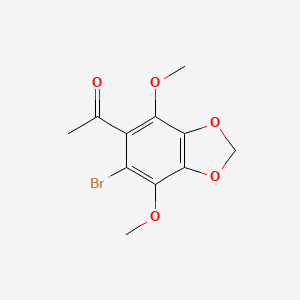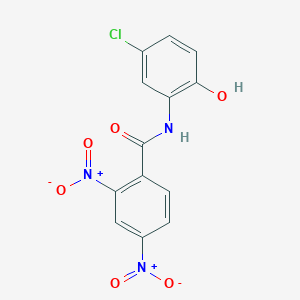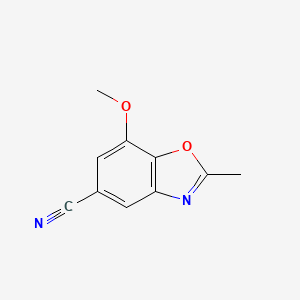![molecular formula C11H13BrN6S B11058412 6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058412.png)
6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by bromination and subsequent cyclization to form the triazole-thiadiazole core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with different functional groups .
Scientific Research Applications
6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole share the pyrazole ring structure.
Triazole Derivatives: Compounds such as 1,2,4-triazole exhibit similar triazole ring systems.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole have a similar thiadiazole ring.
Uniqueness
6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H13BrN6S |
|---|---|
Molecular Weight |
341.23 g/mol |
IUPAC Name |
6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H13BrN6S/c1-5(2)4-7-14-16-11-18(7)17-10(19-11)9-8(12)6(3)13-15-9/h5H,4H2,1-3H3,(H,13,15) |
InChI Key |
RGKQPTYMEQSRBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=NN3C(=NN=C3S2)CC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11058335.png)

![ethyl 3-[4-(acetylamino)-5-oxo-5H-chromeno[3,4-c]pyridin-2-yl]propanoate](/img/structure/B11058338.png)
![2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11058345.png)
![N-{2-[(3S,5S,7S)-1-Adamantyloxy]ethyl}-3-(1,3-benzodioxol-5-YL)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11058351.png)

![2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B11058357.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide](/img/structure/B11058359.png)
![methyl 4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate](/img/structure/B11058366.png)
![N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11058368.png)
![4-(Methoxymethyl)-6-methyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11058373.png)
![6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058399.png)
![3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058404.png)

